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3,3,3-Trifluoropropylsilane

Polysilane Conformational control Chemosensor

3,3,3-Trifluoropropylsilane (CF₃CH₂CH₂SiH₃) is a primary fluoroalkylsilane bearing a terminal SiH₃ group and a short perfluorinated propyl tail. Its molecular formula is C₃H₇F₃Si with a molecular weight of 128.17 g/mol, boiling point 31 °C (742 Torr), and density 0.974 g/cm³ at 25 °C.

Molecular Formula C3H4F3Si
Molecular Weight 125.14 g/mol
Cat. No. B14744315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropylsilane
Molecular FormulaC3H4F3Si
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESC(C[Si])C(F)(F)F
InChIInChI=1S/C3H4F3Si/c4-3(5,6)1-2-7/h1-2H2
InChIKeyMWBHZZNXYOSZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoropropylsilane (CAS 460-41-3): A Primary Fluoroalkylsilane Building Block for Functional Silicones, Coatings, and Low-k Dielectrics


3,3,3-Trifluoropropylsilane (CF₃CH₂CH₂SiH₃) is a primary fluoroalkylsilane bearing a terminal SiH₃ group and a short perfluorinated propyl tail. Its molecular formula is C₃H₇F₃Si with a molecular weight of 128.17 g/mol, boiling point 31 °C (742 Torr), and density 0.974 g/cm³ at 25 °C . The SiH₃ functionality enables classical hydrosilylation chemistry, while the trifluoropropyl substituent imparts distinct conformational bias, thermal lability, and surface-modifying character not achievable with non-fluorinated alkylsilanes or longer-chain perfluoroalkylsilanes [1]. First prepared via reaction of 3,3,3-trifluoropropene with silane, the compound serves as a monomeric precursor to fluorosilicone polymers, polysilanes, silsesquioxane resins, and self-assembled monolayers.

Why 3,3,3-Trifluoropropylsilane Cannot Be Replaced by Generic Alkylsilanes or Longer Perfluoroalkylsilanes in Performance-Driven Applications


The 3,3,3-trifluoropropyl substituent occupies a narrow, quantifiable design space that is poorly approximated by either non-fluorinated propylsilane or extended perfluoroalkylsilanes. Replacing the trifluoropropyl group with a propyl chain eliminates through-space Si···F–C intramolecular interactions that drive helical ordering in polysilanes [1] and removes the thermally labile CF₃CH₂CH₂ moiety that enables post-cure porosity generation in low-k dielectric films [2]. Conversely, substituting with a longer perfluoroalkyl chain (e.g., C₈F₁₇) drastically alters surface roughness in self-assembled monolayers (0.468 vs. 0.189 nm RMS) and over-reduces surface tension (7 vs. 20 mN/m), which can compromise adhesion or process compatibility [3][4]. The following quantitative evidence demonstrates why this specific fluoroalkyl chain length and SiH₃ head-group combination is non-substitutable.

Quantitative Differentiation of 3,3,3-Trifluoropropylsilane: Head-to-Head Evidence Against Closest Analogs


7₃ Helical Rodlike vs. Disordered Conformation: Fluorinated Polysilane Ordering Driven by Si···F–C Interactions

Poly(methyl-3,3,3-trifluoropropylsilane) adopts a 7₃ helical rodlike conformation in noncoordinating solvents (toluene, decane) due to cooperative through-space Si···F–C intramolecular interactions, whereas the non-fluorinated analog poly(n-propylmethylsilane) exhibits a disordered conformation in all solvent environments [1]. The fluorinated polysilane further undergoes a solvent-driven conformational switch to a globule-like state in coordinating solvents (THF, acetone), a behavior entirely absent in the propyl analog [1].

Polysilane Conformational control Chemosensor

Thermally Programmable Porosity: Dielectric Constant Reduction from 3.0 to 2.3 via Trifluoropropyl Sacrificial Decomposition

Spin-on-glass films incorporating dimethoxymethyl-3,3,3-trifluoropropylsilane exhibit a dielectric constant (k) of 3.0 after curing at 360 °C. Upon further curing at 450 °C under nitrogen, the trifluoropropyl group selectively decomposes, leaving angstrom-scale pores within the intact methylsiloxane network and reducing k to 2.3 with a BET surface area of 270 m²/g [1][2]. Critically, thermal decomposition generates few silanol groups, preserving hydrophobicity despite the porous structure, and the film shows no corrosion toward aluminum conducting lines [2]. In contrast, conventional methyltriethoxysilane-only SOG films lack this thermally switchable porogen functionality and typically exhibit k values in the 2.7–3.0 range without post-cure tunability [1].

Low-k dielectric Spin-on-glass Porogen

Solid Surface Tension of Silsesquioxane Resins: Trifluoropropyl (20 mN/m) vs. Methyl (21.5 mN/m) vs. Nonafluorohexyl (7 mN/m)

Poly(3,3,3-trifluoropropylsilsesquioxane) (Prf-T) resin exhibits a solid surface tension of 20 mN/m, which is nearly identical to the unfluorinated poly(methylsilsesquioxane) analogue at 21.5 mN/m. In stark contrast, the longer-chain poly(3,3,4,4,5,5,6,6,6-nonafluorohexylsilsesquioxane) (Hxf-T) achieves a dramatically lower surface tension of 7 mN/m [1]. This data demonstrates that the short –CH₂CH₂CF₃ chain provides only marginal surface energy reduction relative to a simple methyl group, whereas extending to a C₆F₁₃ chain is required to access ultralow surface energies.

Surface energy Fluorosilicone Silsesquioxane

SAM Surface Roughness for Nanoimprint Lithography: FPTS (0.468 nm RMS) vs. FOTS (0.189 nm RMS)

Self-assembled films prepared from trichloro(3,3,3-trifluoropropyl)silane (FPTS) on silicon molds exhibit a surface roughness of 0.468 nm RMS, compared with 0.189 nm RMS for films derived from trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) under identical deposition and annealing conditions (150 °C, 1 h) [1]. The FPTS-derived film delivers a higher roughness and surface energy, while the FOTS-derived film achieves superior antisticking performance with reduced defect formation during resist imprinting [1]. Both films resist acid and base immersion but degrade under oxygen plasma [1].

Nanoimprint lithography Self-assembled monolayer Antisticking layer

Cross-Coupling Reactivity: Activation-Method-Dependent Steric Profile of 3,3,3-Trifluoropropyl vs. Methyl, Ethyl, and Phenyl Substituents on Silicon

In intermolecular competition experiments with alkenylsilanes, the 3,3,3-trifluoropropyl group exhibited only a modest steric effect on cross-coupling efficiency under fluoride (TBAF) activation, comparable to methyl and ethyl groups. Under silanolate (TMSOK) activation, however, the trifluoropropyl group showed a significant steric effect that distinguished it from smaller alkyl substituents, though it remained less hindered than tert-butyl [1]. This dual activation-method-dependent behavior results from divergent transmetalation mechanisms and provides a reactivity fingerprint that is distinct from both simple alkyl and aryl substituents.

Cross-coupling Organosilicon Transmetalation

Proven Application Scenarios for 3,3,3-Trifluoropropylsilane Based on Quantitative Differentiation Evidence


Solvent-Responsive Chemosensory Polysilanes Exploiting 7₃ Helical-to-Globule Conformational Switching

3,3,3-Trifluoropropylsilane is the essential monomer for synthesizing poly(methyl-3,3,3-trifluoropropylsilane) via Wurtz coupling. The resulting polysilane uniquely undergoes a 7₃ helical rodlike-to-globule conformational transition triggered by coordinating solvents, a behavior arising from through-space Si···F–C intramolecular interactions that are absent in non-fluorinated polysilanes . This solvent-programmable conformational switch enables fluoride ion chemosensing and explosive nitroaromatic detection applications where the fluorinated polysilane serves as a fluorescent transducer. Propylsilane-derived polysilanes cannot replicate this function because they lack any ordered conformation in any solvent and show no solvatochromic response .

Single-Precursor Low-k Interlayer Dielectric Films with Built-in Thermally Activatable Porogen

Spin-on-glass formulations incorporating dimethoxymethyl-3,3,3-trifluoropropylsilane enable fabrication of porous low-k dielectric films (k = 2.3) without adding external sacrificial porogens. The trifluoropropyl group decomposes selectively at 450 °C under nitrogen, generating angstrom-scale pores while the methylsiloxane matrix remains intact, yielding a BET surface area of 270 m²/g, low moisture uptake, and no corrosion of aluminum interconnects . This all-in-one precursor strategy simplifies the process flow compared to conventional approaches that require blending separate thermally labile polymers or molecules as pore generators. Methyl-only silane precursors cannot achieve this because they lack a thermally cleavable organic group that decomposes without collapsing the siloxane network .

Moderate-Hydrophobicity Fluorosilicone Coatings Where Adhesion and Surface Energy Must Be Balanced

Poly(3,3,3-trifluoropropylsilsesquioxane) (Prf-T) resins, derived from the hydrolysis of trichloro-3,3,3-trifluoropropylsilane, deliver a solid surface tension of 20 mN/m—nearly identical to poly(methylsilsesquioxane) at 21.5 mN/m but with enhanced chemical resistance from the C–F bonds . This positions trifluoropropyl-based coatings for applications requiring moderate hydrophobicity with retained adhesion to polar substrates, such as protective overcoats on electronic assemblies and anti-fouling marine coatings. In contrast, Hxf-T resins (7 mN/m) provide ultralow surface energy suitable for extreme anti-stick applications but may suffer from reduced adhesion and higher material cost . Selection of the trifluoropropylsilane-derived resin is indicated when the 20 mN/m surface tension target is sufficient and processability or cost constraints preclude longer-chain perfluoroalkylsilanes.

Cost-Effective Antisticking Layers for Moderate-Precision Nanoimprint Lithography Molds

Trichloro(3,3,3-trifluoropropyl)silane (FPTS), the chlorosilane derivative of 3,3,3-trifluoropropylsilane, forms self-assembled antisticking films on silicon nanoimprint molds with an RMS roughness of 0.468 nm, annealed at 150 °C . While the longer-chain FOTS delivers a smoother film (0.189 nm RMS) with superior release performance, FPTS-derived monolayers represent a cost- and time-efficient alternative when defect tolerance permits the higher roughness, such as in microfluidic device stamp fabrication or non-critical lithographic steps . Both films are chemically resistant to acid and base, enabling wet-cleaning protocols, though oxygen plasma exposure degrades their performance .

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